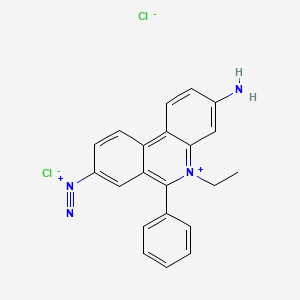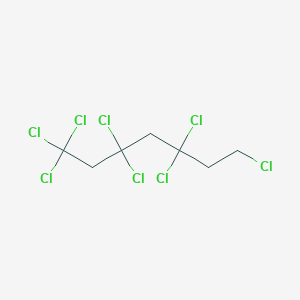
1,1,1,3,3,5,5,7-Octachloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,5,7-Octachloroheptane is a chlorinated hydrocarbon with the molecular formula C7H10Cl8. This compound is characterized by the presence of eight chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial, agricultural, and chemical research.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,5,5,7-Octachloroheptane typically involves the chlorination of heptane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired level of chlorination.
Industrial production methods may involve continuous flow reactors where heptane is exposed to chlorine gas in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1,1,3,3,5,5,7-Octachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form chlorinated carboxylic acids.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major products formed from these reactions include chlorinated alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,5,7-Octachloroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5,5,7-Octachloroheptane involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with enzymes and proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to accumulate in biological membranes and affect cellular processes.
Molecular targets and pathways involved include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Cell Membranes: Disruption of membrane integrity and function.
DNA: Potential interaction with DNA, leading to mutagenic effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,5,5,7-Octachloroheptane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,3,3,5,5-Heptachlorohexane: Similar structure but with one less chlorine atom.
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Contains silicon atoms and is used in different applications.
1,1,3,3,5,5-Hexachloropentane: Contains fewer chlorine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63424-29-3 |
|---|---|
Molekularformel |
C7H8Cl8 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
1,1,1,3,3,5,5,7-octachloroheptane |
InChI |
InChI=1S/C7H8Cl8/c8-2-1-5(9,10)3-6(11,12)4-7(13,14)15/h1-4H2 |
InChI-Schlüssel |
MUACXMRVKLJSNH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(CC(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

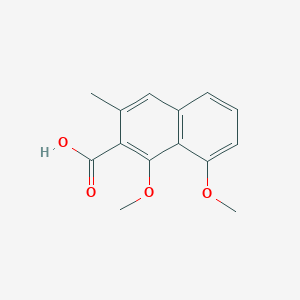
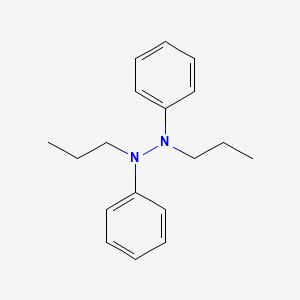
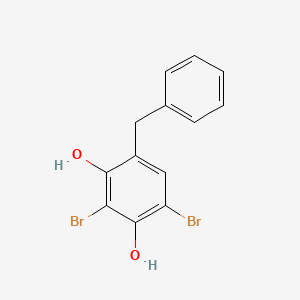
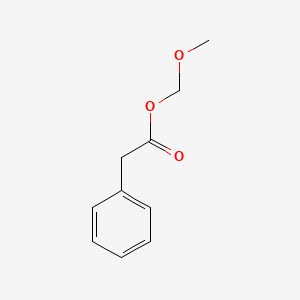
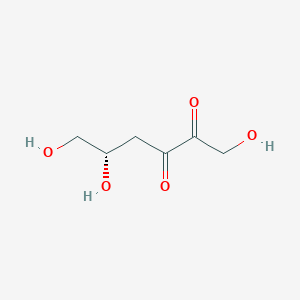
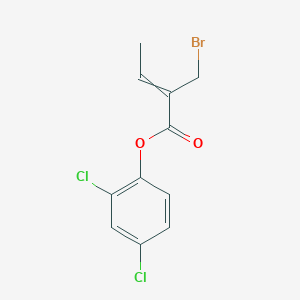
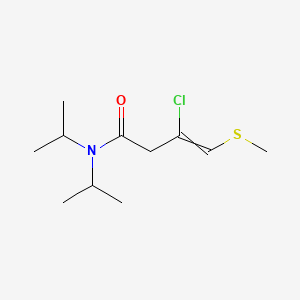
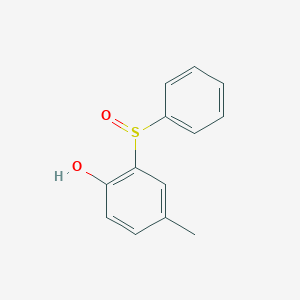

![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

